9-Chloro-8-methoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
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Overview
Description
9-Chloro-8-methoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring containing nitrogen and exhibits interesting chemical properties due to the presence of chlorine and methoxy substituents. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-8-methoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of polyphosphoric acid as a catalyst. The reaction mixture is heated to around 100°C under a nitrogen atmosphere. The precursor, such as 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[B]azepin-5-one, is added portion-wise and the reaction is maintained at 100°C for 1.5 hours. The mixture is then poured into ice and basified with 2M NaOH solution. The product is extracted using dichloromethane, washed with brine, dried, and purified by flash chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-8-methoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzazepines.
Scientific Research Applications
9-Chloro-8-methoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Chloro-8-methoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: Similar structure but lacks the methoxy group.
1,2,3,4-Tetrahydro-benzo[B]azepin-5-one: Lacks both the chlorine and methoxy groups.
7-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: Chlorine is positioned differently.
Uniqueness
The presence of both chlorine and methoxy groups in 9-Chloro-8-methoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one imparts unique chemical properties, making it a valuable compound for various research applications. Its distinct structure allows for specific interactions with molecular targets, which can be leveraged in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C11H12ClNO2 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
9-chloro-8-methoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12ClNO2/c1-15-9-5-4-7-8(14)3-2-6-13-11(7)10(9)12/h4-5,13H,2-3,6H2,1H3 |
InChI Key |
FRYSMJUOILTVOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CCCN2)Cl |
Origin of Product |
United States |
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